molecular formula C7H5F3N2O2 B1403520 2-Amino-6-(trifluoromethyl)isonicotinic acid CAS No. 1060810-74-3

2-Amino-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1403520
M. Wt: 206.12 g/mol
InChI Key: WUSDNQRKIXQIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(trifluoromethyl)isonicotinic acid (ATINA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATINA is a derivative of isonicotinic acid and contains a trifluoromethyl group, which makes it a unique compound with distinct properties.

Mechanism Of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. 2-Amino-6-(trifluoromethyl)isonicotinic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the replication of the hepatitis C virus and the growth of cancer cells.

Biochemical And Physiological Effects

2-Amino-6-(trifluoromethyl)isonicotinic acid has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. 2-Amino-6-(trifluoromethyl)isonicotinic acid has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-6-(trifluoromethyl)isonicotinic acid in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs. 2-Amino-6-(trifluoromethyl)isonicotinic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-Amino-6-(trifluoromethyl)isonicotinic acid is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-6-(trifluoromethyl)isonicotinic acid. One area of research is in the development of new drugs based on 2-Amino-6-(trifluoromethyl)isonicotinic acid derivatives. Several studies have reported the synthesis of 2-Amino-6-(trifluoromethyl)isonicotinic acid derivatives with improved pharmacological properties, and further research in this area could lead to the development of new drugs for the treatment of various diseases. Another area of research is in the study of the mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinic acid, which could provide insights into its potential therapeutic applications. Additionally, research on the biochemical and physiological effects of 2-Amino-6-(trifluoromethyl)isonicotinic acid could lead to the identification of new targets for drug development.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)isonicotinic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. 2-Amino-6-(trifluoromethyl)isonicotinic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a potential candidate for the development of new drugs. Several studies have reported the synthesis of 2-Amino-6-(trifluoromethyl)isonicotinic acid derivatives with improved pharmacological properties.

properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-5(11)12-4/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDNQRKIXQIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 3
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 4
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 5
2-Amino-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 6
2-Amino-6-(trifluoromethyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.